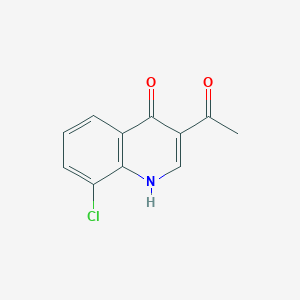
3-Acetyl-8-chloroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-乙酰基-8-氯喹啉-4(1H)-酮是一种合成的有机化合物,属于喹啉类。喹啉衍生物以其多样的生物活性而闻名,并在药物化学中得到广泛应用。该化合物在喹啉环的第 8 位有一个氯取代基,在第 3 位有一个乙酰基,这可能会影响其化学性质和生物活性。
准备方法
合成路线和反应条件
3-乙酰基-8-氯喹啉-4(1H)-酮的合成通常涉及多步有机反应。一种常见的方法可能包括:
起始原料: 合成可以从 8-氯喹啉开始。
环化: 4(1H)-酮结构的形成可能涉及在特定条件下的环化反应。
工业生产方法
此类化合物的工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度。这可能包括:
催化剂优化: 使用高效催化剂加速反应。
温度和压力控制: 保持最佳温度和压力条件以确保所需产品的形成。
纯化: 采用重结晶或色谱等技术纯化最终产品。
化学反应分析
反应类型
3-乙酰基-8-氯喹啉-4(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可能会被氧化形成喹啉 N-氧化物衍生物。
还原: 还原反应可能导致二氢喹啉衍生物的形成。
取代: 第 8 位的氯基团可以被其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 叠氮化钠或硫醇钾等亲核试剂在碱性条件下。
主要产品
氧化: 喹啉 N-氧化物衍生物。
还原: 二氢喹啉衍生物。
取代: 取决于所用亲核试剂的各种取代的喹啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医药: 研究其在治疗疾病中的潜在治疗效果。
工业: 用于开发新材料或作为某些化学反应的催化剂。
作用机制
3-乙酰基-8-氯喹啉-4(1H)-酮的作用机制将取决于其特定的生物靶点。一般来说,喹啉衍生物可以与各种分子靶点相互作用,例如:
酶: 抑制或调节酶活性。
受体: 与特定受体结合以发挥其作用。
DNA/RNA: 嵌入 DNA 或 RNA,影响其功能。
相似化合物的比较
类似化合物
8-氯喹啉: 在第 3 位缺少乙酰基。
3-乙酰基喹啉: 在第 8 位缺少氯基团。
氯喹: 一种著名的抗疟疾药物,在喹啉环上的取代模式不同。
独特性
3-乙酰基-8-氯喹啉-4(1H)-酮的独特性在于乙酰基和氯取代基的特定组合,与其他喹啉衍生物相比,它可能赋予不同的化学和生物性质。
生物活性
3-Acetyl-8-chloroquinolin-4(1H)-one is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives, which are known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group at the 8-position and an acetyl group at the 3-position of the quinoline ring, contributing to its unique biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of these pathogens, making it a candidate for further development in treating bacterial infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 25 | 0.125 |
| Pseudomonas aeruginosa | 23 | 0.125 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, leading to reduced cell viability .
Case Study: Anticancer Effects on HeLa Cells
In a controlled study, HeLa cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can reduce oxidative stress markers in neuronal cell cultures, potentially offering protection against neurodegenerative diseases .
Table 2: Neuroprotective Effects in Neuronal Cultures
| Treatment Concentration (µM) | Reactive Oxygen Species (ROS) Reduction (%) |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. Its antimicrobial action is believed to stem from the inhibition of nucleic acid synthesis and disruption of cell membrane integrity. In cancer cells, the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
属性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
3-acetyl-8-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8ClNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15) |
InChI 键 |
VVJZHKKWKZYWNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















